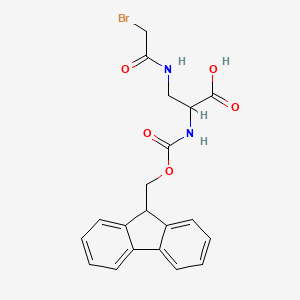

Fmoc-Dap(Bromacetyl)-OH

Übersicht

Beschreibung

“Fmoc-Dap(bromoacetyl)-OH” is a derivative of Fmoc-Dap, which is a type of Fmoc amino acid . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-Dap derivatives involves the reactivity of commercially available Fmoc amino acids . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed .Molecular Structure Analysis

The molecular structure of “Fmoc-Dap(bromoacetyl)-OH” includes an Fmoc group, a Dap (diaminopropionic acid) group, and a bromoacetyl group . The empirical formula is C33H28N2O6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Dap(bromoacetyl)-OH” involve the reactivity of commercially available Fmoc amino acids . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules .Physical And Chemical Properties Analysis

“Fmoc-Dap(bromoacetyl)-OH” is a crystalline solid with a molecular weight of 548.59 .Wissenschaftliche Forschungsanwendungen

Peptidbasierte Hydrogele für biomedizinische Anwendungen

Fmoc-Dap(Bromacetyl)-OH: ist ein entscheidender Bestandteil bei der Synthese von peptidbasierten Hydrogelen (PHGs), die biokompatible Materialien für eine Vielzahl von biomedizinischen Anwendungen sind . Diese Hydrogele können aufgrund ihrer Fähigkeit, wassergequollene Netzwerke zu bilden, die die physiologische Umgebung nachahmen, zur kontrollierten Freisetzung von therapeutischen Wirkstoffen in Medikamentenverabreichungssystemen eingesetzt werden.

Gewebe-Engineering

Die Selbstassemblierungseigenschaften von Peptiden, die This compound enthalten, machen sie zu potenziellen Materialien für das Gewebe-Engineering . Sie können die Zelladhäsion, das Überleben und die Proliferation unterstützen, was entscheidend ist für die Herstellung von Gerüsten, die die Geweberegeneration fördern.

Diagnostische Werkzeuge für die Bildgebung

PHGs, die mit This compound synthetisiert werden, können als diagnostische Werkzeuge in der medizinischen Bildgebung dienen . Ihre Biokompatibilität und Reaktionsfähigkeit auf Reize machen sie für den Einsatz als Kontrastmittel oder Träger von Bildgebungsmolekülen geeignet, wodurch die Visualisierung biologischer Prozesse verbessert wird.

Biotemplating und katalytische Eigenschaften

Die Selbstassemblierungseigenschaften von mit This compound modifizierten Peptiden ermöglichen die Herstellung von Nanostrukturen, die als Vorlagen für die Synthese anderer Materialien dienen können . Diese Strukturen können auch katalytische Eigenschaften aufweisen, die in verschiedenen chemischen Reaktionen und industriellen Prozessen nützlich sein könnten.

Medikamentenverabreichungssysteme

Die inhärente Hydrophobizität und Aromatizität des Fmoc-Moleküls in This compound tragen zur Bildung stabiler Nanostrukturen bei, die sich ideal für die Verkapselung und Verabreichung von Medikamenten eignen . Dies kann zu effizienteren und gezielteren Medikamentenverabreichungstherapien führen.

Antibiotische und therapeutische Eigenschaften

Peptide, die This compound enthalten, haben in antimikrobiellen und therapeutischen Anwendungen Potenzial gezeigt . Ihre Fähigkeit, stabile Strukturen zu bilden, kann bakterielle Membranen stören oder die Virusreplikation hemmen und bietet einen neuartigen Ansatz zur Behandlung von Infektionen.

Zukünftige Richtungen

The future directions of “Fmoc-Dap(bromoacetyl)-OH” could involve its use in the synthesis of peptides for various applications. For example, peptide-based hydrogels are gaining attention for potential biomedical applications . Additionally, greener solvents in solid-phase peptide synthesis (SPPS) have been proposed, which could reduce the environmental impact and improve human health .

Wirkmechanismus

Target of Action

Fmoc-Dap(bromoacetyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Dap(bromoacetyl)-OH primarily involve the self-assembly of peptides. The compound’s aromaticity and hydrophobicity promote the association of building blocks, leading to the formation of unique and tunable morphologies of different functionalities . This provides a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s ability to form hydrogels suggests potential biomedical applications .

Result of Action

The molecular and cellular effects of Fmoc-Dap(bromoacetyl)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides. This results in the formation of hydrogels, which have important applications in biomedicine . Additionally, the compound can induce the formation of a new polymorphic form of FmocF after transitioning to a hydrogel .

Action Environment

The action of Fmoc-Dap(bromoacetyl)-OH can be influenced by various environmental factors. For instance, pH and buffer ions play a key role in the self-assembly of FmocF to gel formation . Furthermore, physical and thermal stimuli can be used for solubilizing FmocF above the critical concentration to induce gel formation .

Eigenschaften

IUPAC Name |

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

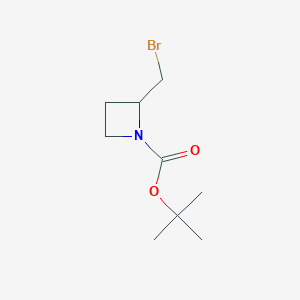

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)

![8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane](/img/structure/B1449915.png)

![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)

![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)